2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide
Description
2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide is a butanamide derivative featuring a primary amino group at the second carbon, a methylsulfanyl (SCH₃) group at the fourth carbon, and a dimethyl-substituted amide nitrogen.
Properties
IUPAC Name |
2-amino-N,N-dimethyl-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAVVXLRMYVVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-(methylsulfanyl)butanoic acid and dimethylamine.
Amidation Reaction: The carboxylic acid group of 2-amino-4-(methylsulfanyl)butanoic acid is converted to an amide using dimethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain pure 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide involves its interaction with specific molecular targets. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide and analogs from the evidence:
Key Observations:
Amide Nitrogen Substituents: The target compound’s N,N-dimethyl group reduces steric hindrance compared to bulkier benzyl or cyclopropyl substituents in analogs . This may enhance molecular flexibility and accessibility for binding interactions.
Sulfur-Containing Groups :
- The methylsulfanyl (SCH₃) group in the target compound and analogs contributes to lipophilicity, favoring membrane permeability. In contrast, the sulfonamide (SO₂NH) group in increases polarity, enhancing solubility but reducing passive diffusion.
Stereochemistry :
- The (S)-enantiomers in highlight the role of chirality in biological activity, though the target compound’s stereochemical configuration (if any) remains unspecified.
Physical Properties :
- Molecular weights range from ~250–310 g/mol, with bulkier substituents (e.g., benzyl, cyclopropyl) increasing mass.
- The discontinued status of may suggest synthetic challenges or instability in related compounds, though explicit data is lacking.
Research Implications
- Drug Design: The target compound’s balance of lipophilic (SCH₃, dimethylamide) and polar (amino) groups positions it as a candidate for central nervous system (CNS) targets, where blood-brain barrier penetration is critical. Analogs with sulfonamide groups may favor peripheral targets due to higher solubility.
- Synthetic Feasibility : The dimethylamide group in the target compound likely simplifies synthesis compared to benzyl or cyclopropyl analogs, which require additional steps for substituent introduction .
- Structural Characterization : Tools like SHELX could resolve crystallographic details, aiding in understanding conformational preferences and intermolecular interactions.
Biological Activity
2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide, also known as DMBA, is a compound that has garnered interest in various fields of biological research. Its unique chemical structure, which includes an amino group, dimethylamino group, and a methylsulfanyl group, suggests potential interactions with biological systems. This article reviews the biological activity of DMBA, highlighting its synthesis, mechanisms of action, and relevant case studies.
The molecular formula for 2-Amino-N,N-dimethyl-4-methylsulfanyl-butyramide is C9H18N2OS. The synthesis typically involves the amidation of 2-amino-4-(methylsulfanyl)butanoic acid with dimethylamine in the presence of coupling agents like EDCI and bases such as triethylamine. Purification methods include recrystallization or column chromatography to isolate the final product.
The biological activity of DMBA is primarily attributed to its ability to interact with specific molecular targets within cells. The amino and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction may influence various biochemical pathways, including:
- Enzyme Inhibition : DMBA may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as a modulator for G protein-coupled receptors (GPCRs), affecting signaling pathways involved in numerous physiological processes .
Biological Activity
Research into the biological activity of DMBA has revealed several potential applications:
Antimicrobial Activity
DMBA has shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains. For instance, one study reported an IC50 value indicating potent inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In addition to its antimicrobial effects, DMBA has been investigated for its anti-inflammatory potential. Animal models have demonstrated that DMBA can reduce inflammation markers in tissues, suggesting a role in managing inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of DMBA in models of neurodegenerative diseases. Research indicates that DMBA may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity .
Case Studies
Several studies illustrate the biological activity of DMBA:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy of DMBA against common pathogens.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, with an IC50 value lower than that of conventional antibiotics .
- Anti-inflammatory Study :
- Neuroprotection Study :
Data Summary
The following table summarizes key findings from studies on DMBA's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
